

# Technical Guide: 4-Bromo-2-iodo-7-azaindole

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## Compound of Interest

Compound Name: **4-Bromo-2-iodo-7-azaindole**

Cat. No.: **B572159**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-iodo-7-azaindole**, a key heterocyclic intermediate in pharmaceutical research and development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

## Core Compound Identification

Compound Name	CAS Number
4-Bromo-2-iodo-7-azaindole	1260879-70-6[1]
N-Tosyl-4-bromo-2-iodo-7-azaindole	480423-17-4[2]
4-Bromo-7-azaindole	348640-06-2[3][4][5][6]

## Physicochemical Properties of Related Azaindole Compounds

Quantitative data for the immediate precursor, 4-Bromo-7-azaindole, is presented below, offering insights into the general characteristics of this class of compounds.

Property	Value	Source
Molecular Formula	C7H5BrN2	[3][4][5]
Molecular Weight	197.03 g/mol	[3][6]
Appearance	Off-white to light yellow solid	[4]
Melting Point	173-183 °C	[3][7]
Purity	≥ 97%	[4]

## Synthesis of Azaindole Intermediates

The synthesis of substituted azaindoles is a critical step in the development of new chemical entities. Below is a detailed experimental protocol for the synthesis of **N-Tosyl-4-bromo-2-iodo-7-azaindole**, a closely related precursor.

### Experimental Protocol: Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[2]

#### Step 1: Lithiation

- A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.
- A hexane solution of n-butyllithium (1.6 M, 41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.
- The resulting solution is stirred for 60 minutes.

#### Step 2: Addition and Iodination

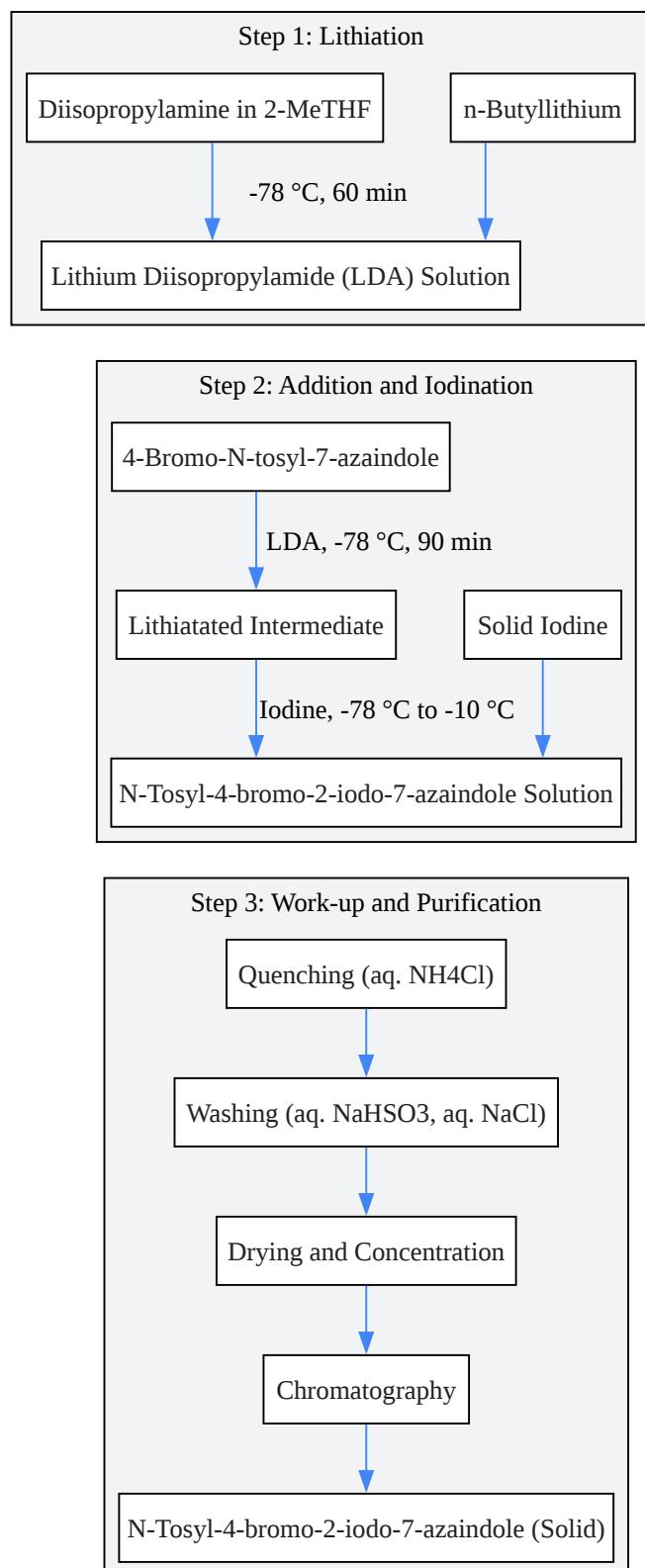
- The freshly prepared lithium diisopropylamide (LDA) solution is transferred via cannula to a solution of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.
- Stirring is continued at -78 °C for 90 minutes.

- Solid iodine (21.3 g, 83.7 mmol) is added in one portion, and the mixture is stirred at -78 °C for an additional 60 minutes.
- The reaction is then slowly warmed to -10 °C.

#### Step 3: Work-up and Purification

- The reaction is quenched with a saturated aqueous ammonium chloride solution (1 L).
- The organic layer is separated and washed sequentially with a saturated aqueous sodium bisulfite solution (750 mL) and a saturated aqueous sodium chloride solution (50 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.
- The product-containing fractions are collected and concentrated to yield **N-Tosyl-4-bromo-2-iodo-7-azaindole** (27 g, 93%) as an off-white solid.

## Synthesis Workflow



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Caption: Synthesis workflow for **N-Tosyl-4-bromo-2-iodo-7-azaindole**.

## Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. This structural motif is particularly prominent in the design of kinase inhibitors.<sup>[7][8]</sup> Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.

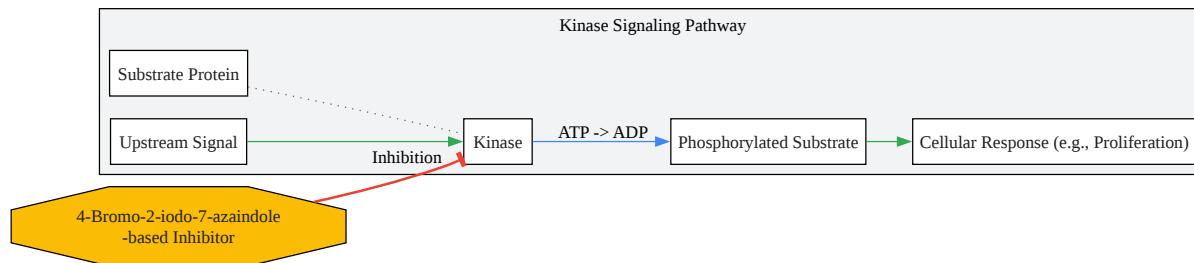
4-Bromo-7-azaindole and its derivatives are versatile building blocks for the synthesis of these inhibitors.<sup>[4][7]</sup> The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for structure-activity relationship (SAR) studies.<sup>[9]</sup>

## Role as a Kinase Inhibitor Scaffold

Azaindole-based compounds can mimic the adenine fragment of ATP, the natural substrate for kinases, allowing them to bind to the ATP-binding site of the enzyme and inhibit its catalytic activity. This inhibition can block downstream signaling pathways that are essential for tumor cell proliferation and survival. The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The synthesis of GSK1070916, a selective Aurora B/C inhibitor, exemplifies the utility of 4-bromo-2-iodo-azaindole derivatives.<sup>[8]</sup> In this synthesis, a Suzuki cross-coupling reaction is performed at the 4-position of a protected **4-bromo-2-iodo-7-azaindole** intermediate.<sup>[8]</sup>

## Conceptual Kinase Inhibition Pathway



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Caption: Conceptual diagram of kinase inhibition by an azaindole-based compound.

## Safety and Handling

4-Bromo-7-azaindole is classified as toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.[3]

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

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- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-iodo-7-azaindole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b572159#4-bromo-2-iodo-7-azaindole-cas-number\]](https://www.benchchem.com/product/b572159#4-bromo-2-iodo-7-azaindole-cas-number)

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